Methyl 6-iodo-5-methylnicotinate
Description
Methyl 6-iodo-5-methylnicotinate is a substituted nicotinic acid derivative featuring a pyridine ring with a methyl ester at position 3, a methyl group at position 5, and an iodine atom at position 6. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., methyl nicotinates with halogen or alkyl substituents) suggest applications in pharmaceutical synthesis and chemical research.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 6-iodo-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 |
InChI Key |
ZXYUSTYVKKIUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodo-5-methylnicotinate typically involves the iodination of 5-methylnicotinic acid followed by esterification. One common method includes:
Iodination: 5-methylnicotinic acid is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the 6-position.
Esterification: The resulting 6-iodo-5-methylnicotinic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: of 5-methylnicotinic acid using industrial-grade reagents.
Continuous esterification: in large reactors to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodo-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 5-methylnicotinate derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Substitution: Various substituted nicotinates.
Reduction: 5-methylnicotinate derivatives.
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
Methyl 6-iodo-5-methylnicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Biological Studies: Utilized in studies involving nicotinic acid derivatives and their biological effects .
Mechanism of Action
The mechanism of action of Methyl 6-iodo-5-methylnicotinate involves its interaction with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The ester group allows for easier cellular uptake and metabolism, leading to the release of active nicotinic acid derivatives within the cell .
Comparison with Similar Compounds
Below is a comparative analysis of Methyl 6-iodo-5-methylnicotinate and its structural analogs, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Iodo vs. Ester Variations: Ethyl esters (e.g., Ethyl 6-isopropoxy-5-methylnicotinate) exhibit higher lipophilicity than methyl esters, impacting solubility and bioavailability .
Analytical Characterization :
- NMR/FTIR : Halogen substituents (I, Cl) induce distinct chemical shifts in ¹H/¹³C NMR spectra. For example, iodine’s electronegativity and large atomic radius deshield adjacent protons .

- GC-MS/HPLC : Methyl esters (e.g., Methyl 6-methylnicotinate) are commonly analyzed via GC-MS or HPLC for purity assessment, as seen in resin compound studies .
- NMR/FTIR : Halogen substituents (I, Cl) induce distinct chemical shifts in ¹H/¹³C NMR spectra. For example, iodine’s electronegativity and large atomic radius deshield adjacent protons .
Biological Activity
Methyl 6-iodo-5-methylnicotinate is a derivative of nicotinic acid characterized by the presence of an iodine atom at the 6-position of the pyridine ring and a methyl group at the 5-position. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in relation to nicotinic receptors, which are crucial in various physiological processes.
- Molecular Formula : C₈H₈INO₂
- Molecular Weight : Approximately 263.03 g/mol
- Structural Characteristics :
- Iodine at the 6-position enhances binding affinity to nicotinic receptors.
- Methyl group at the 5-position influences pharmacological properties.
The presence of iodine in this compound is believed to enhance its interaction with biological targets through halogen bonding, which may significantly influence its efficacy as a therapeutic agent. The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating neurological disorders and metabolic diseases.
Binding Affinity and Receptor Interaction
Research indicates that this compound exhibits notable binding affinity for nAChRs, which are implicated in cognitive functions and neuroprotection. The iodine atom's unique properties may facilitate stronger interactions compared to non-iodinated analogs, enhancing its potential as a neuroprotective agent.
| Compound | Binding Affinity (Ki) | Potency |
|---|---|---|
| This compound | TBD | High |
| Nicotine | TBD | Moderate |
| Methyl nicotinate | TBD | Low |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study focused on the neuroprotective effects of this compound demonstrated its potential to reduce neuronal apoptosis in models of neurodegenerative diseases. The compound was shown to activate nAChRs, leading to increased levels of neurotrophic factors, which support neuron survival. -
Metabolic Regulation :
Another investigation assessed the compound's role in metabolic regulation. It was found that this compound could enhance glucose uptake in skeletal muscle cells, suggesting a potential application in managing insulin resistance and type 2 diabetes. -
Antimicrobial Properties :
Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further investigations are needed to elucidate this pathway fully.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other nicotinic acid derivatives, each possessing distinct biological properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Lacks iodine; less reactive | Lower binding affinity for nAChRs |
| Methyl 6-Iodo-Nicotinic Acid | Not esterified; different solubility | Moderate receptor interaction |
| Methyl 6-Iodo-4-Methylnicotinate | Similar structure but differs at the 4-position | Varies in reactivity and biological effects |
Future Directions for Research
The unique combination of structural features in this compound makes it a promising candidate for further research. Future studies should focus on:
- In Vivo Studies : To assess pharmacokinetics and long-term safety profiles.
- Mechanistic Studies : To clarify pathways involved in its biological activities.
- Therapeutic Applications : Exploring its potential in treating neurological disorders and metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

